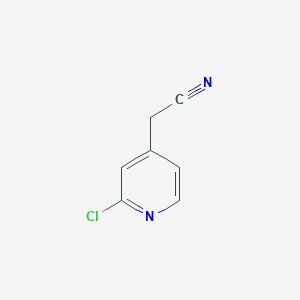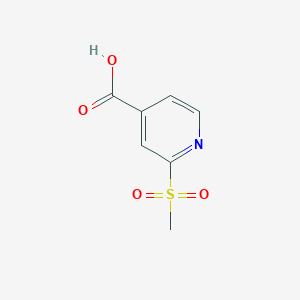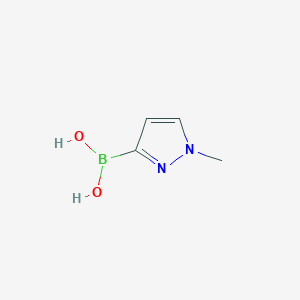
Ácido (1-metil-1H-pirazol-3-il)borónico
Descripción general
Descripción
“(1-Methyl-1H-pyrazol-3-yl)boronic acid” is an organic intermediate . It is an off-white solid with a molecular weight of 125.92 . Its IUPAC name is 1-methyl-1H-pyrazol-4-ylboronic acid .
Synthesis Analysis
The synthesis of “(1-Methyl-1H-pyrazol-3-yl)boronic acid” can be achieved by reacting 1-methyl-4-bromopyrazole with triisopropyl borate . It can also react with pinacol to produce 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-pyrazol-3-yl)boronic acid” is represented by the formula C4H7BN2O2 . The InChI code for this compound is 1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 .Chemical Reactions Analysis
“(1-Methyl-1H-pyrazol-3-yl)boronic acid” is involved in several reactions. It is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrazol-3-yl)boronic acid” is a solid substance . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Terapia contra el cáncer
Este compuesto se utiliza como reactivo en la síntesis de análogos de MK-2461, que son inhibidores de la cinasa c-Met. Estos inhibidores tienen aplicaciones potenciales en el tratamiento del cáncer al dirigirse a vías específicas involucradas en el crecimiento tumoral y la metástasis .
Tratamiento de trastornos mieloproliferativos
También participa en la preparación de amino-pirido-indol-carboxamidas, que actúan como posibles inhibidores de JAK2. Estos inhibidores están siendo investigados para su terapia en trastornos mieloproliferativos, un grupo de enfermedades que hacen que las células sanguíneas crezcan anormalmente en la médula ósea .
Inhibición de la señalización TGF-β1 y A activa
Otra aplicación es en la síntesis de derivados de piridina que sirven como inhibidores de la señalización TGF-β1 y A activa. Estas vías de señalización son cruciales en varios procesos biológicos, y su inhibición puede ser significativa en el tratamiento de enfermedades donde estas vías están desreguladas .
Actividades antileishmaniales y antimaláricas
Los compuestos que llevan la parte de pirazol, incluido el ácido (1-metil-1H-pirazol-3-il)borónico, han mostrado potentes actividades antileishmaniales y antimaláricas. Estos compuestos se sintetizan y se verifican estructuralmente para sus efectos farmacológicos .
Síntesis de aminotiazoles
Este derivado de ácido borónico se utiliza para sintetizar aminotiazoles, que son moduladores de la γ-secretasa. Estos moduladores tienen implicaciones en el tratamiento de la enfermedad de Alzheimer al afectar la producción del péptido beta-amiloide .
Propiedades antioxidantes
Los compuestos basados en pirazol son conocidos por sus propiedades antioxidantes. Se sintetizan para la detección como posibles agentes terapéuticos contra enfermedades relacionadas con el estrés oxidativo .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the targets can be considered the carbon atoms in the molecules that are being coupled.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (1-Methyl-1H-pyrazol-3-yl)boronic acid acts as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound, such as (1-Methyl-1H-pyrazol-3-yl)boronic acid, transfers the organic group from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a role in the nad+ salvage pathway as a potent activator of nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of this pathway, which is crucial for many biological processes, including metabolism and aging .
Pharmacokinetics
It’s worth noting that the compound’s use in suzuki–miyaura cross-coupling reactions suggests it has properties that make it relatively stable, readily prepared, and generally environmentally benign .
Result of Action
It’s known that the compound plays a role in the nad+ salvage pathway as a potent activator of nampt . This suggests that the compound could have significant effects on cellular metabolism and aging processes .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
They can form reversible covalent complexes with biomolecules that have cis-diol groups, such as sugars and glycoproteins . This property allows them to modulate the activity of these biomolecules, influencing various biochemical reactions .
Cellular Effects
Boronic acids are known to influence cell function by interacting with various cellular processes . For instance, they can affect cell signaling pathways and gene expression, potentially influencing cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade easily . Long-term effects on cellular function in in vitro or in vivo studies have not been reported yet .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular compartments and organelles .
Propiedades
IUPAC Name |
(1-methylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-7-3-2-4(6-7)5(8)9/h2-3,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDMJZRGWGQBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN(C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693457 | |
| Record name | (1-Methyl-1H-pyrazol-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869973-96-6 | |
| Record name | (1-Methyl-1H-pyrazol-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)
![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![5-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424140.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)
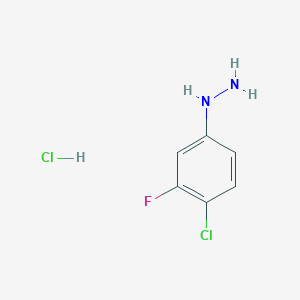
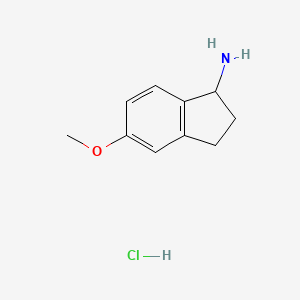
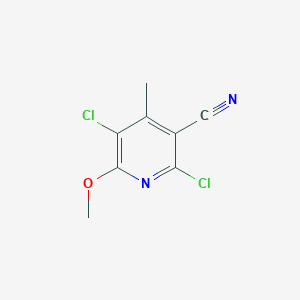

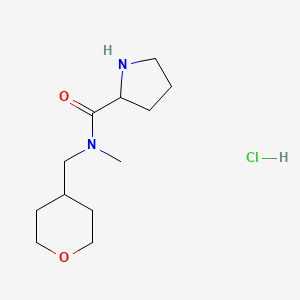
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424148.png)

